![molecular formula C21H16N2O2S B2475220 Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate CAS No. 923251-22-3](/img/structure/B2475220.png)
Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate
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Description
“Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic ring present in many important compounds, including azines and the vitamins niacin and pyridoxine .
Chemical Reactions Analysis
The compound contains several functional groups that could undergo a variety of chemical reactions. The cyano group could undergo addition, substitution, or reduction reactions. The sulfanyl group could participate in oxidation reactions or act as a nucleophile in substitution reactions .Scientific Research Applications
- Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate has been studied for its antiproliferative effects against cancer cells. Researchers have explored its potential as an alkylating agent, which could inhibit tumor growth .
- Notably, it exhibited activity against various cell lines, including melanoma . Further investigations are needed to understand its mechanism of action and optimize its efficacy.
- The compound’s antimicrobial properties have been evaluated. While specific results vary, it has shown promise against certain microorganisms .
- Researchers have synthesized related compounds with methoxyphenyl and 2-furyl substituents, which exhibited potent antiproliferative activity .
- Some derivatives of 6-hydroxy-2-pyridones (related to this compound) can inhibit uridine phosphorylase enzymes. Combining these derivatives with antineoplastics may enhance their effectiveness .
- The amino acid motif present in 3-aminopyridin-2(1H)-ones allows them to serve as building blocks for peptidomimetics. These compounds mimic peptide structures and have potential therapeutic applications .
- Certain 4-aryl-substituted 3-aminopyridin-2(1H)-ones, including derivatives of our compound, exhibit luminescent properties. They may serve as intracellular probes for detecting reactive oxygen species .
- Researchers have explored alternative methods for synthesizing related compounds. For instance, a Hofmann reaction of appropriate amides led to the formation of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one .
Antitumor and Antiproliferative Properties
Antimicrobial Activity
Uridine Phosphorylase Inhibition
Peptidomimetic Synthesis
Luminophores and Reactive Oxygen Species Detection
Alternative Synthetic Approaches
properties
IUPAC Name |
methyl 4-[(3-cyano-6-phenylpyridin-2-yl)sulfanylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-25-21(24)17-9-7-15(8-10-17)14-26-20-18(13-22)11-12-19(23-20)16-5-3-2-4-6-16/h2-12H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDGXQVUYMDLSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=C(C=CC(=N2)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate |
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